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Compound of Interest

Compound Name:
Tert-butyl 7-aminoindoline-1-

carboxylate

Cat. No.: B1524957 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

Tert-butyl 7-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research

and drug development. This document is intended for researchers, scientists, and

professionals in the field who require a detailed understanding of the structural characterization

of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS).

Introduction
Tert-butyl 7-aminoindoline-1-carboxylate is a bifunctional molecule incorporating a protected

indoline scaffold. The presence of a primary amine and a tert-butoxycarbonyl (Boc) protecting

group on the indoline nitrogen makes it a versatile building block in the synthesis of a wide

range of biologically active compounds. Accurate structural elucidation through spectroscopic

methods is paramount to ensure the identity, purity, and desired reactivity of this intermediate in

complex synthetic pathways. This guide will delve into the theoretical underpinnings and

practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation
The structural features of Tert-butyl 7-aminoindoline-1-carboxylate directly influence its

spectroscopic signatures. The following diagram illustrates the molecular structure and

numbering convention used for the interpretation of the spectroscopic data.
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Caption: Molecular Structure of Tert-butyl 7-aminoindoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen

framework.

¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of Tert-butyl 7-aminoindoline-1-carboxylate provides characteristic

signals for the aromatic, aliphatic, and amine protons. The chemical shifts (δ) are influenced by

the electronic environment of each proton.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.86 t 1H H-5

~6.61 d 1H H-4 or H-6

~6.54 d 1H H-4 or H-6

~4.72 s (br) 2H -NH₂

~4.01 t 2H H-2

~2.96 t 2H H-3

~1.53 s 9H -C(CH₃)₃

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring of the indoline core

appear in this region. The triplet at ~6.86 ppm is assigned to H-5, which is coupled to both H-

4 and H-6. The two doublets at ~6.61 and ~6.54 ppm correspond to H-4 and H-6.
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Amine Protons (δ ~4.72 ppm): The protons of the primary amine at the 7-position typically

appear as a broad singlet. The chemical shift can vary depending on the solvent and

concentration due to hydrogen bonding.

Indoline Aliphatic Protons (δ 2.9-4.1 ppm): The two methylene groups of the indoline ring

appear as triplets. The downfield triplet at ~4.01 ppm is assigned to the H-2 protons, which

are adjacent to the nitrogen atom of the carbamate. The upfield triplet at ~2.96 ppm

corresponds to the H-3 protons. The triplet multiplicity arises from the coupling between the

H-2 and H-3 protons.

Tert-butyl Protons (δ ~1.53 ppm): The nine equivalent protons of the tert-butyl group of the

Boc protecting group give rise to a sharp singlet at approximately 1.53 ppm. This is a highly

characteristic signal for the Boc group.

¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:
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Chemical Shift (δ, ppm) Assignment

~153.4 C=O (Boc)

~136.3 C-7a

~128.0 C-5

~124.9 C-3a

~117.5 C-6

~115.8 C-4

~114.1 C-7

~80.5 -C(CH₃)₃

~52.8 C-2

~28.4 -C(CH₃)₃

~28.3 C-3

Interpretation of the ¹³C NMR Spectrum:

Carbocationyl Carbon (δ ~153.4 ppm): The carbonyl carbon of the Boc protecting group is

significantly deshielded and appears at a low field.

Aromatic Carbons (δ 114-137 ppm): The six carbons of the benzene ring of the indoline core

resonate in this region. The assignments are based on substituent effects and comparison

with related structures.

Tert-butyl Carbons (δ ~80.5 and ~28.4 ppm): The quaternary carbon of the tert-butyl group

appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at

approximately 28.4 ppm.

Indoline Aliphatic Carbons (δ ~52.8 and ~28.3 ppm): The C-2 carbon, being attached to the

nitrogen of the carbamate, is more deshielded than the C-3 carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions within

the molecule.

Predicted FT-IR Spectral Data:

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450-3300
Medium, Sharp

(doublet)

N-H stretch

(asymmetric &

symmetric)

Primary Amine

3050-3000 Medium C-H stretch (aromatic) Aromatic Ring

2975-2850 Strong C-H stretch (aliphatic) Indoline & t-Butyl

~1690 Strong C=O stretch Carbamate (Boc)

1620-1580 Medium N-H bend (scissoring) Primary Amine

1600-1450 Medium to Weak C=C stretch Aromatic Ring

~1365 Strong C-H bend (symmetric) t-Butyl

1250-1150 Strong C-N stretch Carbamate & Amine

800-700 Strong
C-H bend (out-of-

plane)
Aromatic Ring

Interpretation of the IR Spectrum:

N-H Stretching: The primary amine group at the 7-position will exhibit two characteristic

sharp absorption bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric

and symmetric N-H stretching vibrations.

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above

3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The strong aliphatic C-H

stretches are due to the methylene groups of the indoline ring and the methyl groups of the

tert-butyl group.
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Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm⁻¹ is a

definitive indicator of the carbonyl group (C=O) of the tert-butyl carbamate (Boc) protecting

group.

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1620-

1580 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the

aromatic ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹

region.

Tert-butyl Bending: A characteristic strong band around 1365 cm⁻¹ is indicative of the

symmetric C-H bending (umbrella) mode of the tert-butyl group.

C-N Stretching: Strong absorptions in the 1250-1150 cm⁻¹ region are expected for the C-N

stretching vibrations of the carbamate and the aromatic amine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is

a soft ionization technique commonly used for this type of molecule.

Predicted Mass Spectrum Data (ESI+):

m/z Ion

235.1492 [M+H]⁺ (Molecular Ion)

179.1073 [M - C₄H₈ + H]⁺

135.0862 [M - Boc + H]⁺

57.0704 [C₄H₉]⁺

Interpretation of the Mass Spectrum:
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Molecular Ion: In positive-ion ESI-MS, the molecule is expected to be readily protonated to

form the molecular ion [M+H]⁺ with a calculated m/z of 235.1492 for the chemical formula

C₁₃H₁₉N₂O₂.

Fragmentation Pattern: The Boc protecting group is known to undergo characteristic

fragmentation under MS conditions.

Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the

loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at m/z 179.1073.

Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) leads to the

formation of the 7-aminoindoline cation at m/z 135.0862.

Tert-butyl Cation: The tert-butyl cation ([C₄H₉]⁺) itself is a stable carbocation and may be

observed as a prominent peak at m/z 57.0704.

[M+H]⁺
m/z = 235.1492

[M - C₄H₈ + H]⁺
m/z = 179.1073- C₄H₈

[M - Boc + H]⁺
m/z = 135.0862

- Boc

[C₄H₉]⁺
m/z = 57.0704

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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